2'-Chloro-5-fluoro-2-hydroxybenzophenone chemical structure and properties
2'-Chloro-5-fluoro-2-hydroxybenzophenone chemical structure and properties
An In-Depth Technical Guide to Substituted Hydroxybenzophenones: Focus on 2'-Chloro-5-fluoro-2-hydroxybenzophenone
Introduction
Benzophenones represent a critical class of aromatic ketones characterized by a central carbonyl group bonded to two phenyl rings. Their utility spans a vast range of industrial and research applications, from photostabilizers in polymers and UV filters in cosmetics to foundational precursors in the synthesis of pharmaceuticals.[1] The specific functionality and properties of a benzophenone derivative are dictated by the nature and position of substituents on its phenyl rings.
This guide provides a detailed technical examination of 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS No: 2341-94-8) .[2] This molecule is a member of the halogenated and hydroxylated benzophenone family, a group renowned for its ability to absorb and dissipate ultraviolet radiation. Due to the limited availability of extensive public data on this specific isomer, this document will provide a comprehensive overview by integrating known information with comparative analysis of closely related, well-characterized analogs. By examining its structure, plausible synthetic routes, and the established applications of its isomers, we can construct a robust scientific profile relevant to researchers, chemists, and professionals in drug development.
Part 1: Chemical Structure and Physicochemical Properties
The molecular structure of 2'-Chloro-5-fluoro-2-hydroxybenzophenone is defined by a benzoyl group attached to a substituted phenol. The key features are:
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A hydroxyl (-OH) group at the 2-position of one phenyl ring.
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A fluorine (-F) atom at the 5-position of the same hydroxyl-bearing ring.
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A chlorine (-Cl) atom at the 2'-position of the second phenyl ring.
The ortho-positioning of the hydroxyl group relative to the carbonyl bridge is a critical structural motif. This arrangement facilitates intramolecular hydrogen bonding, which is fundamental to the photostabilizing mechanism observed in many hydroxybenzophenones.
Core Physicochemical Data
The fundamental properties of 2'-Chloro-5-fluoro-2-hydroxybenzophenone are summarized below. For context, these are compared with the isomeric compound 4'-Chloro-5-fluoro-2-hydroxybenzophenone, which has broader documented applications.
| Property | 2'-Chloro-5-fluoro-2-hydroxybenzophenone | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | Source(s) |
| CAS Number | 2341-94-8 | 62433-26-5 | [1][2] |
| Molecular Formula | C₁₃H₈ClFO₂ | C₁₃H₈ClFO₂ | [1][2] |
| Molecular Weight | 250.65 g/mol | 250.65 g/mol | [1][2] |
| Appearance | Not specified | White to yellow to green powder/crystal | [1] |
| Melting Point | Not specified | 66 - 70 °C | [1] |
| Purity/Specification | Not specified | ≥ 97% (GC) | [1] |
Part 2: Analytical Characterization Workflow
Rigorous characterization is essential to confirm the identity and purity of a synthesized or procured chemical compound. While specific spectra for 2'-Chloro-5-fluoro-2-hydroxybenzophenone are not widely published, a standard analytical workflow would involve Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification.
Rationale for Methodology
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Gas Chromatography (GC): Benzophenones are generally volatile enough for GC analysis, which provides excellent separation of the target compound from starting materials, byproducts, or impurities.[3]
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Mass Spectrometry (MS): Electron Ionization (EI) MS is a powerful tool for structural elucidation. The fragmentation pattern provides a unique "fingerprint" of the molecule, allowing for confirmation of its molecular weight and key structural components.[4] High-resolution MS, such as Orbitrap technology, can provide highly accurate mass measurements, further increasing confidence in identification.[5]
Standard Operating Protocol: GC-MS Analysis
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
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Instrument Setup:
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Injector: Split/splitless, set to 250 °C.
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Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
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Oven Program:
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Initial Temperature: 100 °C, hold for 1 minute.
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Ramp: 15 °C/min to 300 °C.
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Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line: 280 °C.
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-
Mass Spectrometer Parameters:
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Ion Source: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Mass Range: Scan from m/z 50 to 350.
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-
Data Analysis:
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Identify the molecular ion peak (M•+), which should correspond to the molecular weight (m/z ~250 and ~252 due to the ³⁵Cl/³⁷Cl isotope pattern).
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Analyze the fragmentation pattern. Expected fragments would include the loss of Cl, F, CO, and cleavage to form substituted benzoyl or phenyl cations.
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Part 3: Plausible Synthetic Pathway
The most direct and industrially significant method for synthesizing benzophenones is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, mediated by a Lewis acid catalyst.
For 2'-Chloro-5-fluoro-2-hydroxybenzophenone, a plausible synthesis would involve the reaction of 4-fluorophenol with 2-chlorobenzoyl chloride .
Reaction Mechanism Rationale
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Activation of the Acyl Chloride: The Lewis acid (e.g., AlCl₃) coordinates with the carbonyl oxygen of 2-chlorobenzoyl chloride. This polarization enhances the electrophilicity of the carbonyl carbon, forming a highly reactive acylium ion or a complex.
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Nucleophilic Attack: The electron-rich 4-fluorophenol acts as the nucleophile. The hydroxyl group is a strong activating group, directing the electrophilic attack to the ortho and para positions. Since the para position is blocked by fluorine, the acylation is directed to the ortho position (position 2).
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Rearomatization: The resulting intermediate (an arenium ion) loses a proton to regenerate the aromatic ring, yielding the final product. A subsequent workup with acid and water hydrolyzes the aluminum-phenoxide complex and removes the catalyst.
Experimental Protocol: Proposed Synthesis
Disclaimer: This is a generalized, hypothetical protocol based on established chemical principles. It must be adapted and optimized under controlled laboratory conditions.
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent like dichloromethane (DCM).
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Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) to the mixture while stirring.
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Nucleophile Addition: In a separate flask, dissolve 4-fluorophenol (1.0 equivalent) in DCM. Add this solution dropwise to the reaction mixture at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum complex.
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Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[6]
Part 4: Industrial Applications and Relevance
While specific applications for 2'-Chloro-5-fluoro-2-hydroxybenzophenone are not well-documented, its structure strongly suggests its utility as a UV absorber and photostabilizer , analogous to other 2-hydroxybenzophenones.[1][7]
Mechanism of UV Absorption
The efficacy of 2-hydroxybenzophenones as UV stabilizers stems from their ability to undergo efficient, reversible keto-enol tautomerization upon absorbing UV radiation.
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UV Absorption: The molecule absorbs a high-energy UV photon, promoting it to an excited electronic state.
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Intramolecular Proton Transfer: In the excited state, the phenolic proton is transferred to the carbonyl oxygen, forming an unstable enol tautomer.
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Energy Dissipation: This tautomer rapidly and non-radiatively decays back to the more stable keto ground state, releasing the absorbed energy as harmless low-level heat.
This rapid, cyclical process allows the molecule to dissipate large amounts of UV energy without undergoing photochemical degradation, thereby protecting the material (e.g., a polymer or cosmetic formulation) in which it is incorporated.[1]
Potential Applications
Based on its structural similarity to commercial UV absorbers, potential applications include:
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Polymer Industry: Incorporation into plastics like PVC, polyesters, and polyolefins to prevent yellowing, cracking, and degradation upon exposure to sunlight.[1]
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Cosmetics and Sunscreens: Use as a broad-spectrum UV filter to protect the skin from harmful UVA and UVB radiation.[1]
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Coatings and Paints: Addition to formulations to enhance the durability and colorfastness of protective and decorative coatings.[1]
Part 5: Safety and Handling
As a halogenated aromatic ketone, 2'-Chloro-5-fluoro-2-hydroxybenzophenone should be handled with appropriate care in a laboratory or industrial setting. General GHS hazard classifications for related compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[8][9][10]
Recommended Safety Precautions
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[9][12]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[11][13]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]
Conclusion
2'-Chloro-5-fluoro-2-hydroxybenzophenone is a halogenated hydroxybenzophenone with a chemical structure optimized for ultraviolet radiation absorption. While detailed experimental data for this specific isomer is sparse, a comprehensive technical profile can be constructed through an understanding of fundamental chemical principles and comparison with its well-studied analogs. Its synthesis is plausibly achieved via Friedel-Crafts acylation, and its primary application is inferred to be as a UV absorber and photostabilizer for polymers, coatings, and cosmetic formulations. The presence of the ortho-hydroxyl group is the key functional element that enables the efficient dissipation of UV energy. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and validate its efficacy in specific industrial applications.
References
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PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 4'-CHLORO-5-FLUORO-2-HYDROXYBENZOPHENONE. GSRS. Retrieved from [Link]
- World Intellectual Property Organization. (1998). International Application Published Under the Patent Cooperation Treaty (PCT). Google Patents.
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PrepChem.com. (n.d.). Synthesis of 2-Amino-5-chloro-4'-hydroxybenzophenone. PrepChem.com. Retrieved from [Link]
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NIST. (n.d.). 2-Hydroxy-5-chlorobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]
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Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. University of Guelph. Retrieved from [Link]
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